molecular formula C16H12ClFN2O4S B2845680 N-(3-chloro-4-fluorophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide CAS No. 899954-76-8

N-(3-chloro-4-fluorophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide

Cat. No. B2845680
CAS RN: 899954-76-8
M. Wt: 382.79
InChI Key: QFOBVHXPLLWWQO-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a useful research compound. Its molecular formula is C16H12ClFN2O4S and its molecular weight is 382.79. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

One study focused on the synthesis and crystal structure of a closely related compound, detailing the reaction process and the resulting crystallographic parameters, demonstrating its potential for further pharmaceutical applications (Huang Ming-zhi et al., 2005). Another research elaborated on the synthesis of N-aryl and N-fluoroalkyl-substituted oxazolidinium- and morpholinium-based salts, highlighting their stability and liquid range, which could be relevant for applications in various industrial and pharmaceutical formulations (Jinwi Kim et al., 2004).

Antimicrobial and Antifungal Activities

Research has been conducted on the antimycobacterial activity of synthesized fluorinated benzothiazolo imidazole compounds, which showed promising antimicrobial properties (B. Sathe et al., 2011). Additionally, the synthesis of compounds with potential antibacterial and antifungal agents has been explored, with some compounds demonstrating excellent antibacterial and antifungal activities (A.P.Zala et al., 2015).

Mechanism of Action

Target of Action

F2749-0184, also known as TP-0184, is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) and bone morphogenetic protein (BMP) type 1 receptor ALK2 . These targets play crucial roles in the pathogenesis of acute myeloid leukemia (AML) and functional iron deficiency, respectively .

Mode of Action

TP-0184 inhibits the activation of FLT3 and ALK2, thereby disrupting their downstream signaling pathways . In the context of AML, TP-0184 specifically inhibits the growth of cells with FLT3 internal tandem duplication (ITD) mutations, which are associated with poor prognosis . In the context of functional iron deficiency, TP-0184 inhibits the activation of ALK2/ACVR1 in the liver, which in turn decreases the SMAD-driven transcription of hepcidin .

Biochemical Pathways

The inhibition of FLT3 and ALK2 by TP-0184 affects multiple biochemical pathways. In AML cells, TP-0184 inhibits signaling pathways downstream of FLT3, including serine biosynthesis . This leads to cell cycle arrest and decreased cell proliferation . In the context of functional iron deficiency, TP-0184’s inhibition of ALK2/ACVR1 leads to decreased hepcidin levels, which in turn increases the bioavailability of iron .

Pharmacokinetics

The compound’s efficacy was correlated with its pharmacokinetic plasma levels .

Result of Action

The inhibition of FLT3 and ALK2 by TP-0184 results in significant molecular and cellular effects. In AML cells, TP-0184 induces cell cycle arrest, inhibits cell proliferation, and sensitizes cells to chemotherapy and BCL2 inhibition . In the context of functional iron deficiency, TP-0184 decreases hepcidin levels, thereby increasing iron levels and reversing the effects of functional iron deficiency .

Action Environment

The action of TP-0184 can be influenced by various environmental factors. In general, factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of a compound .

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O4S/c17-12-9-10(5-6-13(12)18)19-15(21)7-8-20-16(22)11-3-1-2-4-14(11)25(20,23)24/h1-6,9H,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOBVHXPLLWWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide

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